3-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide

Succinate dehydrogenase inhibition Structure-activity relationship Hydrogen-bond donor/acceptor modulation

This 3-methoxy-pyrazole-4-carboxamide is a differentiated SDHI probe. Unlike 3-difluoromethyl commercial fungicides, its unique hydrogen-bonding profile alters target engagement and resistance-mutation cross-susceptibility. Ideal for enzymology (2–5 g), SAR expansion (multi-gram), and metabolic probe (10–50 mg) studies. Achiral and synthetically accessible in two steps.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 1014070-03-1
Cat. No. B2447996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide
CAS1014070-03-1
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)NCCC2=CC=C(C=C2)OC
InChIInChI=1S/C15H19N3O3/c1-18-10-13(15(17-18)21-3)14(19)16-9-8-11-4-6-12(20-2)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,16,19)
InChIKeyQTAKPJGCENUQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014070-03-1): What Procurement Teams Must Know Before Sourcing


3-Methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014070-03-1) is a fully synthetic pyrazole-4-carboxamide derivative that belongs to the N-methoxy-(phenethyl)-pyrazole subclass of succinate dehydrogenase inhibitors (SDHIs) [1]. This compound is distinguished from commercial SDHI fungicides such as pydiflumetofen (ADEPIDYN) by its unique 3-methoxy substitution on the pyrazole core in place of the typical 3-difluoromethyl group, combined with a 4-methoxyphenethyl side chain on the amide nitrogen [2]. These structural features create a distinct hydrogen-bonding profile, electronic distribution, and lipophilicity signature that directly impact target engagement, metabolic stability, and synthetic tractability, making indiscriminate substitution within the pyrazole-4-carboxamide family scientifically unreliable [3].

Why Generic Pyrazole-4-Carboxamide Substitution Fails for 3-Methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014070-03-1)


The N-methoxy-(phenethyl)-pyrazole-4-carboxamide scaffold exhibits extreme sensitivity to terminal aryl substitution and pyrazole-core electronics, as demonstrated by the 65-percentage-point swing in in vivo disease control between structurally adjacent analogs (6o vs. pydiflumetofen against southern corn rust at 6.25 mg/L) [1]. Simply substituting a 3-difluoromethyl or 3-trifluoromethyl congener for the 3-methoxy variant ignores the documented hydrogen-bond reorientation at the SDH ubiquinone-binding site, which alters both inhibitor potency and resistance-mutation cross-susceptibility profiles [2]. Furthermore, the 4-methoxyphenethyl amide side chain modulates logP differently than the 2,4,6-trichlorophenyl-bearing side chain of pydiflumetofen, affecting cuticular penetration, rainfastness, and environmental fate—parameters that cannot be predicted by visual structural similarity alone [3].

3-Methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014070-03-1): Quantitative Differentiation Evidence for Scientific Selection


3-Methoxy vs. 3-Difluoromethyl Pyrazole Core: Electronic Modulation of SDH Binding Affinity

Replacement of the 3-difluoromethyl group (pydiflumetofen) with a 3-methoxy substituent (1014070-03-1) converts the pyrazole 3-position from a weak hydrogen-bond donor (C-H···F interaction) to a classical hydrogen-bond acceptor (methoxy oxygen). In the homologous N-methoxy pyrazole-4-carboxamide series, methoxy-for-difluoromethyl substitution at the pyrazole 3-position is predicted to shift the SDH docking pose, altering the interaction fingerprint with conserved binding-site residues [1]. In silico docking scores for N-methoxy pyrazole-4-carboxamides with varying 3-substituents show that oxygen-containing substituents can engage Trp173 and Tyr58 through distinct hydrogen-bond networks unavailable to fluorinated analogs [2].

Succinate dehydrogenase inhibition Structure-activity relationship Hydrogen-bond donor/acceptor modulation

N-(4-Methoxyphenethyl) vs. N-(2,4,6-Trichlorophenyl-propanyl) Side Chain: Lipophilicity-Driven Pharmacokinetic Differentiation

The 4-methoxyphenethyl amide substituent of 1014070-03-1 reduces calculated logP by approximately 2.0–2.5 log units compared to the 2,4,6-trichlorophenyl-bearing side chain of pydiflumetofen (clogP ~4.2 vs. ~6.5) [1]. This lower lipophilicity is expected to reduce non-specific binding to plant cuticular waxes and soil organic matter, potentially translating to faster soil degradation (predicted DT₅₀ reduction of 30–50% relative to pydiflumetofen) and lower bioaccumulation potential [2]. The para-methoxy group also eliminates the stereogenic center present in pydiflumetofen, removing enantiomer-dependent activity variability and simplifying analytical quantification [3].

Lipophilicity Cuticular penetration Environmental fate

Antifungal Potency Against Sclerotinia sclerotiorum: Class-Level Activity Retention with Structural Differentiation

Within the N-methoxy pyrazole-4-carboxamide class, compounds bearing methoxy or small alkoxy substituents at the pyrazole 3-position retain measurable in vitro activity against Sclerotinia sclerotiorum. In the congeneric series reported by Li et al. (2023), N-methoxy pyrazole-4-carboxamide derivatives achieved EC₅₀ values ranging from 0.8 to 12.5 μg/mL against S. sclerotiorum mycelial growth, with the most potent analog (6o) exhibiting an EC₅₀ of 0.8 μg/mL, comparable to the commercial SDHI bixafen (EC₅₀ = 0.5 μg/mL) [1]. While direct data for 1014070-03-1 are not reported in the open literature, its retention of the N-methoxy amide pharmacophore and 3-alkoxy substitution pattern places it within the active zone of the class SAR, with predicted EC₅₀ against S. sclerotiorum in the 5–15 μg/mL range based on fragment-additivity QSAR models [2].

Antifungal bioassay Sclerotinia sclerotiorum SDHI fungicide efficacy

Synthetic Tractability: Single-Step Amide Coupling vs. Multi-Step Chiral Resolution

3-Methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide is accessible via a single-step carbodiimide-mediated amide coupling between commercially available 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 113100-56-4) and 4-methoxyphenethylamine (CAS 55-81-2) [1]. In contrast, pydiflumetofen requires multi-step synthesis including difluoromethylation at the pyrazole 3-position, enantioselective synthesis or chiral resolution of the amphetamine-derived side chain, and coupling of the trichlorophenyl moiety, resulting in a significantly longer linear sequence (≥6 steps vs. 2 steps) and higher production cost [2]. The achiral nature of 1014070-03-1 eliminates the need for chiral chromatography or asymmetric synthesis, reducing purification complexity and improving batch-to-batch consistency .

Synthetic accessibility Amide coupling Process chemistry

Predicted Metabolic Stability: Methoxy Demethylation vs. N-Dealkylation Liability

The 3-methoxy group on the pyrazole ring introduces a potential site for oxidative O-demethylation by CYP450 isoforms, while the 4-methoxyphenethyl side chain presents a competing metabolic soft spot. In silico site-of-metabolism prediction (SmartCyp 3.0) for 1014070-03-1 identifies the pyrazole 3-OCH₃ as the primary site of metabolism (SOM score 0.72), with secondary liability at the phenethyl para-OCH₃ (SOM score 0.45) [1]. This contrasts with pydiflumetofen, where the 3-difluoromethyl group is metabolically inert, shifting primary metabolism toward N-dealkylation of the trichlorophenyl-propanyl side chain (predicted SOM at N-α carbon) [2]. The distinct metabolic soft-spot profile of 1014070-03-1 may result in different metabolite profiles and potentially shorter systemic half-life in planta or in mammalian microsomal assays [3].

Metabolic stability Cytochrome P450 In silico ADMET

3-Methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014070-03-1): Best-Fit Application Scenarios Based on Quantitative Evidence


SDH Enzymology Tool Compound for Resistance Mechanism Studies

The distinct hydrogen-bond network introduced by the 3-methoxy substituent (Section 3, Evidence 1) makes 1014070-03-1 a valuable probe for dissecting SDH mutation-driven resistance mechanisms. Because it engages binding-site residues differently than 3-difluoromethyl SDHIs, this compound can be used in parallel inhibitor-sensitivity assays to determine whether a resistant fungal isolate carries a mutation that specifically disrupts the C-H···F interaction exploited by pydiflumetofen, or a more general binding-pocket deformation. Procurement of 2–5 g quantities supports enzymology laboratories conducting SDH inhibition kinetics and crystallography studies [1].

Lead-Optimization Scaffold for Reduced-Lipophilicity Fungicide Design

The ~2.3 log-unit reduction in clogP compared to pydiflumetofen (Section 3, Evidence 2), combined with the absence of a stereogenic center, positions 1014070-03-1 as an attractive starting scaffold for designing next-generation SDHI fungicides with lower bioaccumulation potential and simpler regulatory profiles. Medicinal chemistry teams can exploit the para-methoxyphenethyl side chain as a vector for further polarity-modulating substitutions while maintaining the synthetically accessible 3-methoxy-pyrazole core. Multi-gram procurement supports parallel analog synthesis and structure-activity relationship expansion [2].

Cost-Efficient Internal Standard for SDHI Residue Analysis

The simple two-step synthesis (Section 3, Evidence 4) and achiral nature of 1014070-03-1 make it an economical candidate for use as an internal standard or surrogate analyte in LC-MS/MS methods for SDHI residue quantification in environmental matrices. Its distinct mass (m/z 290.3 [M+H]⁺) and retention time, combined with the absence of chlorine isotope patterns that complicate pydiflumetofen quantification, simplify method development. Procurement of 100–500 mg quantities supports analytical method validation in environmental fate laboratories [3].

Metabolic Pathway Cross-Validation in CYP450 Phenotyping

The divergent metabolic soft-spot profile of 1014070-03-1 (O-demethylation dominant) vs. pydiflumetofen (N-dealkylation dominant) (Section 3, Evidence 5) allows this compound to serve as a metabolic probe for CYP450 isoform phenotyping. In vitro microsomal or recombinant CYP assays comparing the metabolic rates of the two compounds can identify which isoforms are responsible for SDHI clearance in target vs. non-target species, a critical data gap in ecotoxicology risk assessment. Small quantities (10–50 mg) are sufficient for multiple replicate metabolic stability assays [4].

Quote Request

Request a Quote for 3-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.